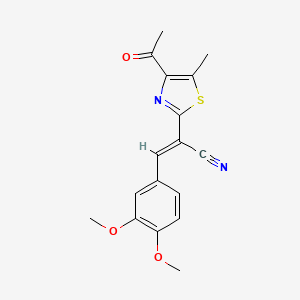
2-(4-Acetyl-5-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Acetyl-5-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylonitrile is a useful research compound. Its molecular formula is C17H16N2O3S and its molecular weight is 328.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(4-Acetyl-5-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylonitrile (CAS No. 478080-59-0) is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity.
- Molecular Formula : C17H16N2O3S
- Molecular Weight : 328.39 g/mol
- Boiling Point : Predicted at 514.9 ± 60.0 °C
- Density : 1.242 ± 0.06 g/cm³
- pKa : -1.72 ± 0.10
Synthesis
The synthesis of this compound involves the reaction of appropriate thiazole and phenyl derivatives under controlled conditions to yield the desired product. This process typically includes the formation of the thiazole ring followed by the introduction of the acrylonitrile moiety.
Anticancer Activity
Recent studies have indicated that compounds containing thiazole rings exhibit significant anticancer properties. The compound has shown promising results in various assays:
- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including HT29 (colon cancer) and Jurkat (leukemia) cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HT29 | <10 |
| 2-(4-Acetyl-5-methyl-1,3-thiazol-2-y)-3-(3,4-dimethoxyphenyl)acrylonitrile | Jurkat | <15 |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Acetylcholinesterase Inhibition
Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of Alzheimer's disease. Thiazole derivatives have been noted for their ability to inhibit AChE effectively:
- Inhibitory Potency : The compound exhibited an IC50 value comparable to known AChE inhibitors, indicating its potential as a therapeutic agent.
The biological activity of this compound can be attributed to its structural components:
- Thiazole Ring : Known for enhancing bioactivity due to its electron-withdrawing properties and ability to participate in hydrogen bonding.
- Dimethoxyphenyl Group : This moiety may contribute to increased lipophilicity and improved interaction with biological targets.
Case Studies
Several studies have explored similar thiazole derivatives, highlighting their diverse biological activities:
- Thiazole Derivatives in Cancer Therapy : A study reported that thiazole compounds with specific substitutions showed improved anticancer activity against various cell lines, supporting the notion that structural modifications can enhance efficacy .
- Neuroprotective Effects : Research indicates that thiazoles can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .
Propriétés
IUPAC Name |
(E)-2-(4-acetyl-5-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-10(20)16-11(2)23-17(19-16)13(9-18)7-12-5-6-14(21-3)15(8-12)22-4/h5-8H,1-4H3/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICBGKXQJBLPPL-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C(=CC2=CC(=C(C=C2)OC)OC)C#N)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(S1)/C(=C/C2=CC(=C(C=C2)OC)OC)/C#N)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













